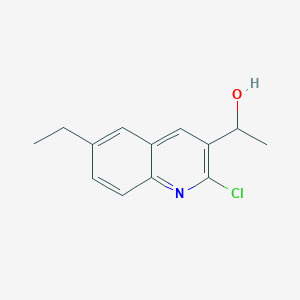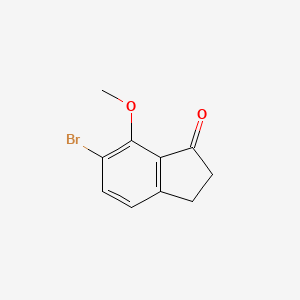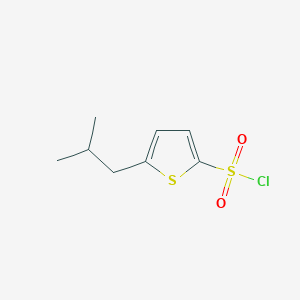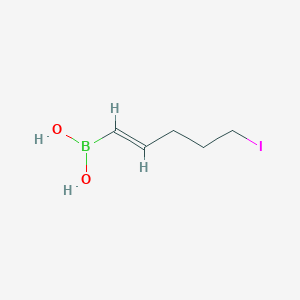![molecular formula C9H9BrN2O B11870858 6-Bromo-7-ethoxyimidazo[1,2-a]pyridine](/img/structure/B11870858.png)
6-Bromo-7-ethoxyimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-7-éthoxyimidazo[1,2-a]pyridine est un composé hétérocyclique appartenant à la famille des imidazo[1,2-a]pyridines. Ces composés sont connus pour leurs précieuses applications en synthèse organique et en chimie pharmaceutique en raison de leurs propriétés structurales uniques .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de la 6-Bromo-7-éthoxyimidazo[1,2-a]pyridine implique généralement la fonctionnalisation de l'échafaudage de l'imidazo[1,2-a]pyridine. Cela peut être réalisé par diverses méthodes telles que la catalyse par les métaux de transition, l'oxydation sans métal et la photocatalyse . Les conditions de réaction spécifiques peuvent varier en fonction des groupes fonctionnels souhaités et des matières premières utilisées.
Méthodes de Production Industrielle
Les méthodes de production industrielle de la 6-Bromo-7-éthoxyimidazo[1,2-a]pyridine ne sont pas bien documentées dans la littérature. l'approche générale consiste à une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Cela peut inclure l'utilisation de réacteurs à flux continu et d'autres technologies de pointe pour améliorer l'efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de Réactions
6-Bromo-7-éthoxyimidazo[1,2-a]pyridine peut subir divers types de réactions chimiques, notamment :
Réactions de Substitution : L'atome de brome peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactions d'Oxydation et de Réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents dérivés.
Réactions Radicalaires : Ces réactions impliquent la formation de radicaux et peuvent conduire à la fonctionnalisation de l'échafaudage de l'imidazo[1,2-a]pyridine.
Réactifs et Conditions Communs
Les réactifs courants utilisés dans ces réactions comprennent les catalyseurs de métaux de transition, les agents oxydants et les agents réducteurs. Les conditions de réaction peuvent impliquer des températures, des solvants et des durées de réaction variables pour obtenir les produits souhaités.
Principaux Produits Formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire des dérivés avec différents groupes fonctionnels, tandis que les réactions d'oxydation et de réduction peuvent conduire à la formation de diverses formes oxydées ou réduites du composé.
Applications De Recherche Scientifique
6-Bromo-7-éthoxyimidazo[1,2-a]pyridine possède un large éventail d'applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme un bloc de construction en synthèse organique pour créer des molécules plus complexes.
Biologie : Le composé peut être utilisé dans l'étude des processus biologiques et comme une sonde dans les essais biochimiques.
5. Mécanisme d'Action
Le mécanisme d'action de la 6-Bromo-7-éthoxyimidazo[1,2-a]pyridine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées peuvent varier en fonction de l'application spécifique et des dérivés utilisés .
Mécanisme D'action
The mechanism of action of 6-Bromo-7-ethoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and the derivatives used .
Comparaison Avec Des Composés Similaires
Composés Similaires
Voici quelques composés similaires à la 6-Bromo-7-éthoxyimidazo[1,2-a]pyridine :
Unicité
6-Bromo-7-éthoxyimidazo[1,2-a]pyridine est unique en raison de ses groupes fonctionnels spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes. La présence du groupe éthoxy, en particulier, peut influencer sa réactivité et ses interactions avec les cibles moléculaires, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C9H9BrN2O |
|---|---|
Poids moléculaire |
241.08 g/mol |
Nom IUPAC |
6-bromo-7-ethoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H9BrN2O/c1-2-13-8-5-9-11-3-4-12(9)6-7(8)10/h3-6H,2H2,1H3 |
Clé InChI |
FQMIYUWINLJTHS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=NC=CN2C=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















